molecular formula C6H10N4 B13622366 1-ethyl-1H-pyrazole-3-carboximidamide

1-ethyl-1H-pyrazole-3-carboximidamide

Cat. No.: B13622366
M. Wt: 138.17 g/mol
InChI Key: OZXIDYIOILAICE-UHFFFAOYSA-N
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Description

1-ethyl-1H-pyrazole-3-carboximidamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 1-position and a carboximidamide group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-1H-pyrazole-3-carboximidamide can be synthesized through various methods. One common method involves the reaction of 1-ethylpyrazole with cyanamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-ethylpyrazole and cyanamide.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at room temperature.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and stirred for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-pyrazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines.

Scientific Research Applications

1-ethyl-1H-pyrazole-3-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, including anti-inflammatory and antiviral drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

1-ethyl-1H-pyrazole-3-carboximidamide can be compared with other similar compounds, such as:

    1H-pyrazole-1-carboxamidine: This compound lacks the ethyl group at the 1-position, which may influence its reactivity and biological activity.

    3,5-dimethyl-1H-pyrazole-1-carboxamidine: The presence of additional methyl groups at the 3 and 5 positions can alter the compound’s steric and electronic properties.

    1-phenyl-1H-pyrazole-3-carboximidamide: The substitution of an ethyl group with a phenyl group can significantly impact the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-ethylpyrazole-3-carboximidamide

InChI

InChI=1S/C6H10N4/c1-2-10-4-3-5(9-10)6(7)8/h3-4H,2H2,1H3,(H3,7,8)

InChI Key

OZXIDYIOILAICE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=N)N

Origin of Product

United States

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